3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

LSD1 inhibition SAR epigenetics

3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640886-10-6) is a synthetic small-molecule lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor belonging to the (hetero)aryl cyclopropylamine class. Disclosed as Example 31 in patent families US9487512, US10329256, and US9944601, this compound exhibits nanomolar potency against recombinant human LSD1 (IC50 = 42 nM) and is characterized by a cyclopropylamine warhead linked via a piperidine-picolyl ether moiety to a 3-methylpyridine ring, endowing it with a distinct selectivity profile against the off-target enzymes MAO-A and MAO-B.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
CAS No. 2640886-10-6
Cat. No. B6471052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS2640886-10-6
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC=NC=C3
InChIInChI=1S/C18H23N3O/c1-15-12-20-9-4-18(15)22-14-17-5-10-21(11-6-17)13-16-2-7-19-8-3-16/h2-4,7-9,12,17H,5-6,10-11,13-14H2,1H3
InChIKeyOQWWTJVUGRLOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640886-10-6): LSD1 Inhibitor Procurement & Differentiation Guide


3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640886-10-6) is a synthetic small-molecule lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor belonging to the (hetero)aryl cyclopropylamine class [1]. Disclosed as Example 31 in patent families US9487512, US10329256, and US9944601, this compound exhibits nanomolar potency against recombinant human LSD1 (IC50 = 42 nM) and is characterized by a cyclopropylamine warhead linked via a piperidine-picolyl ether moiety to a 3-methylpyridine ring, endowing it with a distinct selectivity profile against the off-target enzymes MAO-A and MAO-B [2][3]. Its modular structure permits further functionalization and has made it a reference compound in the development of selective, irreversible LSD1 inhibitors for oncology and epigenetic research applications [1].

Why 3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Cannot Be Replaced by Generic LSD1 Inhibitors


Generic substitution among LSD1 inhibitors is scientifically unsound due to the profound impact of subtle structural variations on potency, selectivity, and mechanism. Within the same (hetero)aryl cyclopropylamine patent family, LSD1 IC50 values range from 8 nM to 108 nM depending on the aryl appendage, demonstrating that minor modifications produce large potency shifts [1]. Crucially, selectivity over the structurally related flavin-dependent off-targets MAO-A and MAO-B is exquisitely sensitive to the nature of the heteroaryl group; the 3-methyl-4-picolyl ether motif in Example 31 confers >2,000-fold selectivity over MAO-A, a property unlikely to be replicated by analogs with different substitution patterns unless explicitly demonstrated [2][3]. Furthermore, clinical-stage LSD1 inhibitors such as GSK-LSD1 (GSK2879552) and ORY-1001 possess distinct chemotypes, pharmacokinetic profiles, and intellectual property positions that preclude their use as direct experimental replacements without introducing confounding variables [4]. Selecting the precise compound disclosed as Example 31 ensures fidelity to published biochemical benchmarks and enables meaningful inter-study comparisons.

Quantitative Differentiation Evidence for 3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine vs. Key LSD1 Inhibitor Comparators


LSD1 Inhibitory Potency: 2.6-Fold Advantage Over Example 38 from the Same Patent Family

In a direct head-to-head comparison within the same patent-defined assay, Example 31 (3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine) inhibits recombinant human LSD1 with an IC50 of 42 nM, representing a 2.6-fold improvement in potency over its close structural analog Example 38 (IC50 = 108 nM) [1][2]. Both compounds were tested under identical conditions: fixed LSD1 concentration incubated on ice for 15 minutes in the absence/presence of at least eight 3-fold serial dilutions of inhibitor [1][2]. This potency gap is mechanistically significant, as the 2.6-fold difference at the enzymatic level may translate into substantially divergent cellular target engagement profiles at pharmacologically relevant concentrations.

LSD1 inhibition SAR epigenetics oncology

Selectivity Over MAO-A: >2,380-Fold Window, a Critical Safety Differentiation from First-Generation LSD1 Inhibitors

Example 31 demonstrates an IC50 of >100,000 nM against human recombinant MAO-A, yielding an LSD1/MAO-A selectivity index exceeding 2,380-fold (100,000 nM / 42 nM) [1][2]. This selectivity margin is critical because the parent scaffold tranylcypromine (TCP) is a potent, non-selective MAO inhibitor (MAO-A IC50 in the low micromolar to nanomolar range depending on assay), and many first-generation TCP-derived LSD1 inhibitors retain residual MAO inhibitory activity that raises concerns of hypertensive crisis from dietary tyramine interactions [3]. In contrast, clinical candidate GSK-LSD1 (GSK2879552) reports >1,000-fold selectivity over MAO-A and MAO-B, placing Example 31 in a comparable selectivity class despite its distinct chemotype . The ~2,550-fold selectivity over MAO-B (IC50 = 25,500 nM) further reinforces the clean off-target profile [2].

MAO selectivity off-target profiling LSD1 inhibitor safety pharmacology

Balanced Potency-Selectivity Profile vs. Higher-Potency but Less-Characterized In-Patent Example 4 (IC50 = 19 nM)

Within the same patent family, Example 4 achieves a superior LSD1 IC50 of 19 nM—2.2-fold more potent than Example 31 (IC50 = 42 nM) [1][2]. However, peer-reviewed selectivity data for Example 4 against MAO-A and MAO-B are absent from BindingDB, whereas Example 31 has validated, published selectivity metrics (MAO-A IC50 = 100,000 nM; MAO-B IC50 = 25,500 nM) [3]. Without documented MAO selectivity, the higher potency of Example 4 cannot be assumed to translate into a superior therapeutic or experimental window; increased potency at the primary target may be offset by unknown off-target activity at MAO enzymes. For procurement decisions, Example 31 offers a quantified, defensible risk profile, while Example 4 introduces an unquantified selectivity liability.

potency-selectivity trade-off LSD1 inhibitor chemical probe selection SAR

Distinct Chemotype and IP Space vs. Clinical-Stage LSD1 Inhibitors GSK2879552 and ORY-1001: Enabling Combination Studies Without Overlapping Restrictions

Example 31 is structurally distinct from the two most clinically advanced LSD1 inhibitors. GSK2879552 (GSK-LSD1, IC50 = 16 nM) contains a phenylcyclopropylamine core directly appended to a piperidine ring, while ORY-1001 (iadademstat, IC50 < 20 nM) is a tranylcypromine derivative with a distinct substitution pattern [1]. The 3-methyl-4-picolyl ether extension of the piperidine ring in Example 31 creates an additional hydrogen bond acceptor and a steric footprint not present in either clinical candidate, which may confer differential binding kinetics or residence time on LSD1 [2]. This structural divergence is operationally significant: Example 31 occupies a separate chemical space, enabling combination screening with clinical candidates without the confounding effects of cross-resistance or overlapping binding modes, and it falls within a distinct patent estate (Oryzon Genomics), facilitating procurement for academic research without clinical-stage supply constraints [2].

chemical diversity LSD1 inhibitor combination therapy intellectual property

Optimal Research and Industrial Application Scenarios for 3-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine


In Vivo Target Validation Studies Requiring Documented >2,000-Fold MAO Selectivity

For preclinical oncology or epigenetic target validation in rodent models where concomitant MAO inhibition would confound behavioral, cardiovascular, or tyramine-challenge endpoints, Example 31 provides a uniquely well-characterized selectivity package. Its MAO-A IC50 of 100,000 nM delivers a >2,380-fold selectivity window, a margin comparable to clinical-stage LSD1 inhibitors such as GSK2879552 (>1,000-fold) [1][2]. This validated selectivity profile makes Example 31 the preferred LSD1 probe for in vivo studies requiring prolonged dosing, where cumulative MAO inhibition could otherwise produce hypertensive crises or alter neurotransmitter metabolism independently of LSD1 target engagement [2].

Structure-Activity Relationship (SAR) Studies Centered on the 3-Methyl-4-Picolyl Ether Chemotype

Example 31 serves as the reference standard for SAR exploration of the (hetero)aryl cyclopropylamine LSD1 inhibitor series, occupying a defined potency niche (IC50 = 42 nM) that allows both upward (more potent analogs such as Example 4 at 19 nM) and downward (less potent analogs such as Example 38 at 108 nM) comparison within the same assay framework [1][2]. Procuring Example 31 as the parent scaffold for further derivatization ensures that any newly synthesized analogs can be benchmarked against published, peer-reviewed data, enabling publication-quality SAR tables without the need to independently re-synthesize and re-characterize the reference compound [1].

Orthogonal Chemical Probe for LSD1 Mechanism-of-Action Studies Alongside Clinical Candidates

Because Example 31 contains a 3-methyl-4-picolyl ether extension absent from clinical candidates GSK2879552 and ORY-1001, it represents a chemically distinct tool for orthogonal target engagement experiments [1]. Researchers investigating LSD1-mediated gene regulation in AML, small-cell lung cancer, or fetal hemoglobin induction can use Example 31 to confirm that phenotypic effects observed with GSK2879552 or ORY-1001 are LSD1-dependent rather than scaffold-specific artifacts, a critical practice recommended by the chemical probe community to enhance reproducibility [2].

Combination Therapy Screening Where IP-Unencumbered Access to an LSD1 Inhibitor Is Required

For academic laboratories and biotechnology companies conducting combination screens (e.g., LSD1 inhibitor + HDAC inhibitor, or LSD1 inhibitor + checkpoint immunotherapy), Example 31 offers a patent-defined but clinically unencumbered starting point [1]. Its well-documented biochemical profile and distinct chemotype reduce the risk of IP conflicts when pursuing novel combination strategies, and its potency (IC50 = 42 nM) is sufficient for sub-micromolar cellular target engagement at concentrations achievable in standard tissue culture models [2].

Quote Request

Request a Quote for 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.